molecular formula C22H31Cl3N4O B13812693 N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride CAS No. 22907-02-4

N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride

Cat. No.: B13812693
CAS No.: 22907-02-4
M. Wt: 473.9 g/mol
InChI Key: RQIYYGPYVAXLEK-UHFFFAOYSA-N
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Description

N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a chloro and methoxy group, and a diethylpentane diamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a chloro-substituted naphthyridine is reacted with a diethylpentane diamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzo[b]-1,5-naphthyridine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group with an amine can produce an amino-substituted naphthyridine.

Scientific Research Applications

N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

22907-02-4

Molecular Formula

C22H31Cl3N4O

Molecular Weight

473.9 g/mol

IUPAC Name

4-N-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C22H29ClN4O.2ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);2*1H

InChI Key

RQIYYGPYVAXLEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl.Cl

Origin of Product

United States

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